molecular formula C18H18N6O3 B5528680 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B5528680
M. Wt: 366.4 g/mol
InChI Key: QVLIZKNCTGDYJE-YBFXNURJSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a tetrazole ring, and an acetohydrazide moiety. Its molecular formula is C17H18N4O3, and it has a molecular weight of 326.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-26-15-10-6-9-14(17(15)27-2)11-19-20-16(25)12-24-22-18(21-23-24)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,20,25)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLIZKNCTGDYJE-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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